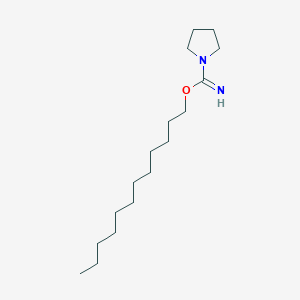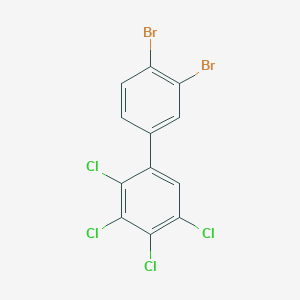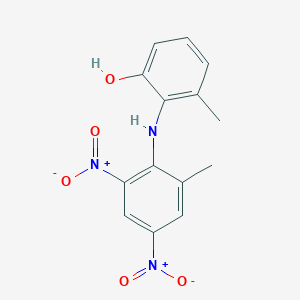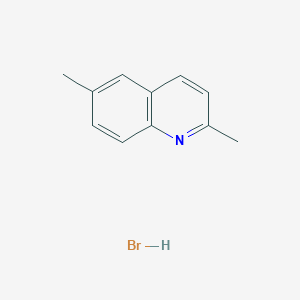
2,6-Dimethylquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylquinoline hydrobromide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the quinoline ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline hydrobromide typically involves the alkylation of quinoline. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method involves the dehydrogenation of tetrahydroquinolines using catalysts such as cobalt oxide or titanium dioxide under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. Visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts and oxygen as green oxidants are examples of such methods . These methods are preferred due to their efficiency and minimal environmental impact.
化学反应分析
Types of Reactions
2,6-Dimethylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as cobalt oxide, titanium dioxide, and various metal catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学研究应用
2,6-Dimethylquinoline hydrobromide has several scientific research applications:
作用机制
The mechanism of action of 2,6-Dimethylquinoline hydrobromide involves its interaction with molecular targets such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to their active sites, thereby affecting the metabolism of various substrates . This inhibition can lead to changes in the pharmacokinetics of drugs and other compounds.
相似化合物的比较
Similar Compounds
Similar compounds to 2,6-Dimethylquinoline hydrobromide include:
- 2-Methylquinoline hydrobromide
- 4-Methylquinoline hydrobromide
- 2,3-Dimethylquinoline hydrobromide
- 2,4-Dimethylquinoline hydrobromide
- 2,5-Dimethylquinoline hydrobromide
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 6th positions can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other methylquinoline derivatives .
属性
CAS 编号 |
90936-26-8 |
|---|---|
分子式 |
C11H12BrN |
分子量 |
238.12 g/mol |
IUPAC 名称 |
2,6-dimethylquinoline;hydrobromide |
InChI |
InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H |
InChI 键 |
WLIPHEVEZBENKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)


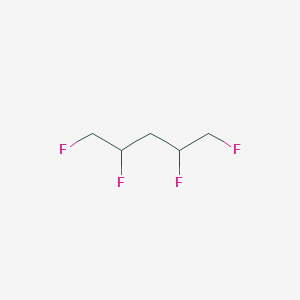
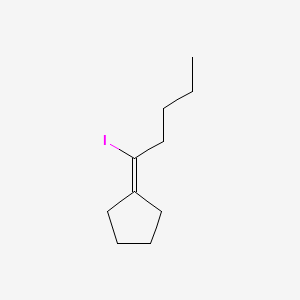
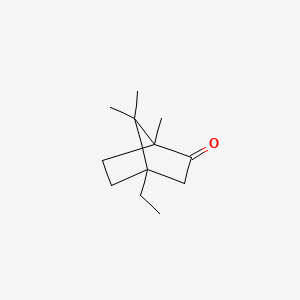
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
